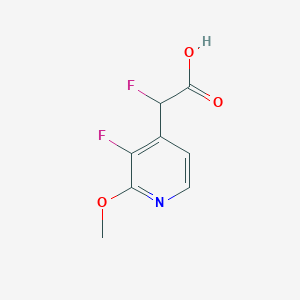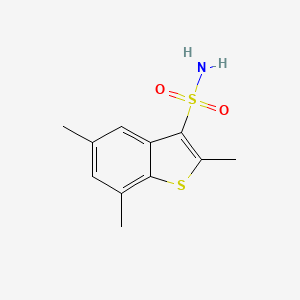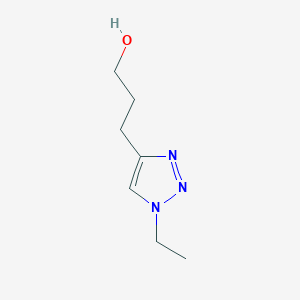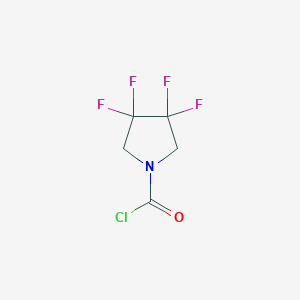
2-Fluoro-2-(3-fluoro-2-methoxypyridin-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(3-fluoro-2-methoxypyridin-4-yl)acetic acid is an organic compound that features a pyridine ring substituted with fluorine and methoxy groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of fluorine atoms can significantly alter the compound’s chemical properties, making it a valuable subject for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(3-fluoro-2-methoxypyridin-4-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Fluorine and Methoxy Groups: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), while methoxylation can be done using methanol in the presence of a base.
Acetic Acid Substitution: The final step involves introducing the acetic acid moiety, which can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-(3-fluoro-2-methoxypyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Fluoro-2-(3-fluoro-2-methoxypyridin-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It can serve as a model compound for understanding how fluorine atoms influence molecular interactions with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug molecules.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased thermal stability or resistance to degradation.
Mecanismo De Acción
The mechanism by which 2-Fluoro-2-(3-fluoro-2-methoxypyridin-4-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid
- 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid
Comparison
Compared to similar compounds, 2-Fluoro-2-(3-fluoro-2-methoxypyridin-4-yl)acetic acid is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H7F2NO3 |
|---|---|
Peso molecular |
203.14 g/mol |
Nombre IUPAC |
2-fluoro-2-(3-fluoro-2-methoxypyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-14-7-5(9)4(2-3-11-7)6(10)8(12)13/h2-3,6H,1H3,(H,12,13) |
Clave InChI |
XCWCOWSRFMMZEC-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC(=C1F)C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13072729.png)
![4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072732.png)
![3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13072734.png)


![1-Oxospiro[4.5]decane-2-carbaldehyde](/img/structure/B13072776.png)

![6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B13072791.png)



![4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol](/img/structure/B13072812.png)
